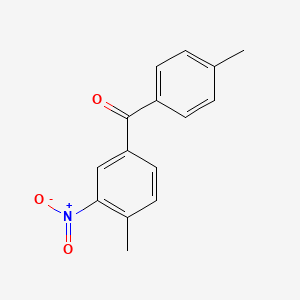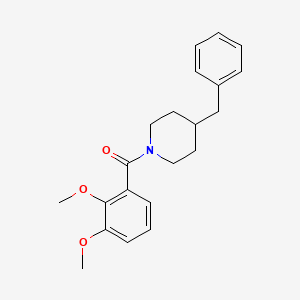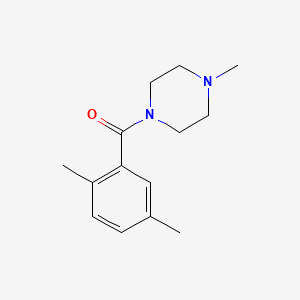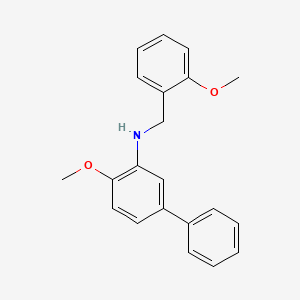
(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone, also known as MNMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNMM is an organic compound with the molecular formula C15H13NO3 and a molar mass of 259.27 g/mol.
作用機序
The mechanism of action of (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential proteins involved in the regulation of the cell cycle. (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has also been shown to have anti-inflammatory properties by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone is also readily available and relatively inexpensive. However, (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has some limitations for lab experiments, including its potential toxicity and limited solubility in certain solvents.
将来の方向性
There are several future directions for the research on (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone, including its potential applications in drug discovery, organic synthesis, and material science. (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has shown potential as a lead compound for the development of novel anti-cancer drugs. (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone can also be used as a building block for the synthesis of various organic compounds. (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has also shown potential applications in material science, including the development of OLEDs. Further research is needed to fully understand the mechanism of action of (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone and its potential applications in various fields of scientific research.
合成法
(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone can be synthesized using various methods, including the Knoevenagel condensation reaction and the Friedel-Crafts acylation reaction. The Knoevenagel condensation reaction involves the reaction of 4-methyl-3-nitrobenzaldehyde and 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst. On the other hand, the Friedel-Crafts acylation reaction involves the reaction of 4-methyl-3-nitrobenzoyl chloride and 4-methylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst.
科学的研究の応用
(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has been investigated for its potential anti-cancer properties. Studies have shown that (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. In organic synthesis, (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has been used as a building block for the synthesis of various organic compounds. (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has also been investigated for its potential applications in material science, including the development of organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
(4-methyl-3-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-3-6-12(7-4-10)15(17)13-8-5-11(2)14(9-13)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQMJNOFVRAQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethyl-3-nitrobenzophenone, AldrichCPR | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5859168.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)



![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)
![3-[(diethylamino)sulfonyl]-4,5-dimethylbenzoic acid](/img/structure/B5859194.png)



![4-methyl-N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5859219.png)

![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)